![molecular formula C9H8N4O B6479407 5-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 7398-32-5](/img/structure/B6479407.png)
5-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-Phenyl-1H-1,2,3-triazole-4-carboxamide is a nitrogen-containing heterocyclic compound . It is part of the 1,2,3-triazoles family, which are known for their broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, including 5-phenyl-1H-1,2,3-triazole-4-carboxamide, has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . A new nitrogen-rich energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex have been synthesized using diaminomaleodinitrile as the starting material in a three-step synthesis .Molecular Structure Analysis
The 1,2,3-triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .Chemical Reactions Analysis
The synthesis of 1,2,3-triazoles has been a subject of extensive research due to its versatile applications . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories .Physical And Chemical Properties Analysis
The molecular weight of 5-phenyl-1H-1,2,3-triazole-4-carboxamide is 217.2272 . The 1,2,3-triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment, and hydrogen bonding ability .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
1,2,3-Triazoles, including 5-phenyl-1H-1,2,3-triazole-4-carboxamide, serve as privileged scaffolds in drug discovery. Their unique structural features make them valuable for designing bioactive compounds. Researchers have explored their potential as:
- Anticonvulsants : Some 1,2,3-triazole derivatives exhibit anticonvulsant properties, making them relevant for treating epilepsy and related disorders .
- Antibiotics : Compounds containing the 1,2,3-triazole core, such as cephalosporin antibiotics, have been developed for combating bacterial infections .
- Anticancer Agents : Carboxyamidotriazole, a 1,2,3-triazole-based compound, shows promise as an anticancer drug .
Organocatalysis and Synthetic Intermediates
- They also serve as synthetic intermediates for manufacturing agrochemicals, corrosion inhibitors, and dyes .
Other Applications
Mechanism of Action
Target of Action
5-Phenyl-1H-1,2,3-triazole-4-carboxamide is a derivative of 1,2,3-triazole, which has been found to have broad pharmaceutical activities It’s worth noting that 1,2,3-triazole derivatives have been reported to show remarkable anticancer activity . They have been found to have a significant activity on leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer .
Mode of Action
It’s known that the anticancer activity of 1,2,3-triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Biochemical Pathways
1,2,3-triazole derivatives have been reported to interfere with various pathways associated with cancer, such as the epidermal growth factor receptor (egfr) pathway .
Result of Action
It’s known that some 1,2,3-triazole derivatives have shown remarkable anticancer activity .
Action Environment
It’s worth noting that the chemical stability of 1,2,3-triazoles is usually high, and they are generally inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions, even at high temperatures .
properties
IUPAC Name |
5-phenyl-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-9(14)8-7(11-13-12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,14)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPBIWWQVRXNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-2H-triazole-4-carboxamide |
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